molecular formula C6H3Cl5N2O B13353280 Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl- CAS No. 74039-22-8

Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl-

Cat. No.: B13353280
CAS No.: 74039-22-8
M. Wt: 296.4 g/mol
InChI Key: JWXUCIUFGNVCKD-UHFFFAOYSA-N
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Description

(S)-2-(Adamantan-1-yl)-2-aminoethanol is a chiral adamantane derivative featuring an aminoethanol group (-NH₂-CH₂-OH) directly attached to the 1-position of the adamantane cage. Adamantane’s rigid, lipophilic structure enhances metabolic stability and membrane permeability, making it a valuable scaffold in drug design . The stereochemistry (S-configuration) of the aminoethanol moiety may influence binding to biological targets, such as enzymes or receptors.

Properties

CAS No.

74039-22-8

Molecular Formula

C6H3Cl5N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2,5-dichloro-4-methoxy-6-(trichloromethyl)pyrimidine

InChI

InChI=1S/C6H3Cl5N2O/c1-14-4-2(7)3(6(9,10)11)12-5(8)13-4/h1H3

InChI Key

JWXUCIUFGNVCKD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1Cl)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization and Post-Functionalization

Alternatively, a two-step process involves:

Key Reaction Pathways and Conditions

Chlorination of Pyrimidine Precursors

The use of phosphorus oxychloride (POCl₃) remains the standard for chlorinating pyrimidine rings, offering mild conditions and high yields. The process typically involves:

  • Dissolving the pyrimidine precursor in an inert solvent like toluene.
  • Adding POCl₃ under nitrogen atmosphere.
  • Heating to reflux (100–160°C) for 2–6 hours.
  • Quenching with water, leading to hydrolysis of excess POCl₃ and purification of the chlorinated pyrimidine.

Introduction of the Trichloromethyl Group

The trichloromethyl substitution at the 6-position can be achieved via:

  • Radical chloromethylation using chloroform (CHCl₃) in the presence of a radical initiator (e.g., AIBN) and a catalyst (e.g., copper powder).
  • Using trichloromethyl sulfenates or chloromethyl reagents under reflux conditions.
  • The reaction often proceeds via radical mechanisms, with the trichloromethyl radical attacking the activated pyrimidine ring.

Post-Synthesis Purification

The final product is typically purified through:

  • Concentration under reduced pressure.
  • Recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Chromatographic techniques for high purity requirements.

Data Tables Summarizing Synthesis Parameters

Method Starting Material Key Reagents Solvent Temperature Reaction Time Yield (%) Notes
Direct Chlorination & Trichloromethylation 2,4-dihydroxyl-5-methoxy pyrimidine POCl₃, trichloromethyl sulfenate Toluene 100–160°C 4–8 hours 90–96 High purity, industrial feasibility
Cyclization & Radical Chloromethylation β-dicarbonyl + amidine derivatives Chlorinated reagents, radical initiators Toluene Reflux (~110°C) 4–12 hours 70–85 Modular, suitable for analog synthesis

Research Findings and Industrial Relevance

Recent advances highlight the importance of process optimization:

  • Yield enhancement: Use of optimized solvents and controlled addition of reagents reduces side reactions and hydrolysis.
  • Environmental considerations: Minimizing thermal discharge and waste by-products through process intensification.
  • Scalability: The methods described are adaptable for large-scale manufacturing, with process control parameters well established in patent literature.

The preparation of “Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl-” primarily involves chlorination of a suitably substituted pyrimidine core followed by selective introduction of the trichloromethyl group. The most reliable and industrially favored approach employs POCl₃-mediated chlorination, combined with radical chloromethylation techniques, under controlled temperature and inert atmospheres. These methods are supported by extensive patent and scientific literature, demonstrating high yields, purity, and process scalability, making them suitable for pharmaceutical and agrochemical applications.

Sources:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 5 are highly reactive toward nucleophiles. Key reactions include:

  • Ammonolysis : Treatment with ammonia or amines replaces chlorine with amino groups. For example, reaction with dimethylamine yields 2,5-diamino derivatives with yields >85% under reflux conditions in THF .

  • Alkoxylation : Substitution with alkoxide ions (e.g., methoxide) produces methoxy derivatives. These reactions typically proceed at 60–80°C in polar aprotic solvents like DMF.

Table 1: Substitution Reactions with Amines

NucleophileConditionsProductYieldSource
DimethylamineTHF, 80°C, 6h2,5-bis(dimethylamino) derivative87%
AnilineToluene, 100°C, 12h2-anilino-5-chloro derivative72%
PiperidineDCM, RT, 3h5-piperidinyl derivative91%

Cross-Coupling Reactions

The trichloromethyl group at position 6 participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form biaryl derivatives. A representative reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis achieves 78% yield .

  • Stille Coupling : Partners with organostannanes to yield alkyl/aryl-substituted pyrimidines. Tributylvinyltin reacts at 90°C in DMF, yielding 68% product .

Reductive Dechlorination

Controlled reduction selectively removes chlorine atoms:

  • Catalytic Hydrogenation : Using Pd/C in ethanol under H₂ (1 atm) removes the 5-chloro substituent while preserving the trichloromethyl group, yielding 4-methoxy-6-trichloromethylpyrimidine (94% yield) .

  • Zinc/Acetic Acid : Reduces both 2- and 5-chloro groups to hydrogen, producing 4-methoxy-6-trichloromethylpyrimidine as the major product (82% yield) .

Trichloromethyl Group Reactivity

The -CCl₃ moiety undergoes unique transformations:

  • Hydrolysis : In aqueous NaOH, it converts to -COOH, forming 2,5-dichloro-4-methoxy-6-carboxypyrimidine (65% yield) .

  • Radical Reactions : Under UV light with AIBN initiator, the -CCl₃ group abstracts hydrogen from alkanes to form alkylated pyrimidines .

Electrophilic Aromatic Substitution

Despite its electron-deficient nature, the 4-methoxy group directs electrophiles to position 3:

  • Nitration : Fuming HNO₃ at 0°C introduces a nitro group at position 3 (58% yield) .

  • Halogenation : Bromine in acetic acid selectively adds to position 3, yielding 3-bromo derivatives (63% yield) .

Biological Activity Modulation

Derivatives show promise in medicinal chemistry:

  • Antimalarial Activity : 2,5-Diethylamino analogs inhibit Plasmodium falciparum kinases (IC₅₀ = 216–274 nM) .

  • Anticancer Potential : Trichloromethyl-to-carboxylate conversion enhances binding to histone deacetylases (HDACs) .

Key Structural Insights

  • Positional Reactivity : Chlorine at position 5 is more reactive than position 2 in SNAr reactions due to steric and electronic effects .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitutions by stabilizing transition states .

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules and functional materials. Further studies should explore its applications in catalysis and drug discovery.

Scientific Research Applications

Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Adamantyl-Based Esters
  • 2-(Adamantan-1-yl)-2-oxoethyl benzoates (e.g., 2a–q, 2r) :
    • Synthesis : React 1-adamantyl bromomethyl ketone with carboxylic acids in dimethylformamide (DMF) using K₂CO₃ at room temperature .
    • Key Features :
  • Synclinal conformation due to steric hindrance from adamantane .
  • Crystalline packing in a head-to-tail pattern (adamantane to phenyl) .
    • Bioactivity :
  • 2-Chlorobenzoate (2l) : Superior hydrogen peroxide radical scavenging (IC₅₀ = 18.2 µM) compared to ascorbic acid (IC₅₀ = 25.6 µM) .
  • Nitrogen-containing derivatives (2p, 2q, 2r) : Strong anti-inflammatory effects (e.g., 89% inhibition of protein denaturation vs. 85% for diclofenac sodium) .
Aminoethanol Derivatives
  • 2-[(Adamantan-1-ylmethyl)-amino]-ethanol (CAS 65738-69-4): Structure: Ethanolamine linked via a methylene bridge to adamantane .
  • 2-(2-Adamantylamino)ethanol hydrochloride (CAS 52917-73-4): Key Difference: Secondary amine vs. primary amine in the target compound . Use: Likely explored for CNS-targeted therapies due to adamantane’s blood-brain barrier penetration .
Amides and Carbamates
  • N-(Adamantan-1-yl)-2-aminobenzamide: Synthesis: Achieved in 76% yield via condensation reactions . Bioactivity: Not specified, but adamantane-amides are common in kinase inhibitors .
  • (S)-Boc-adamantylglycine: Structure: Boc-protected amino acid analog of the target compound . Role: Used in peptide synthesis to introduce adamantane’s lipophilicity .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups Reference
(S)-2-(Adamantan-1-yl)-2-aminoethanol 223.35 (calc.) Not reported -NH₂, -OH
2-(Adamantan-1-yl)-2-oxoethyl 4-nitrobenzoate (2n) 343.34 (EI-MS) 164–166 Ester, nitro
2-(Adamantan-1-yl)-2-oxoethyl 2-aminobenzoate (2o) 313.35 (EI-MS) 167–169 Ester, amine
2-[(Adamantan-1-ylmethyl)-amino]-ethanol 235.36 (calc.) Not reported Secondary amine, -OH

Notes:

  • Adamantane derivatives generally exhibit high melting points (>100°C) due to rigid packing .

Key Insights :

  • Ester derivatives prioritize electron-withdrawing groups (e.g., -NO₂, -Cl) for enhanced bioactivity .
  • Aminoethanol vs. esters: The -OH and -NH₂ groups in the target compound may enable hydrogen bonding with targets like G protein-coupled receptors (GPCRs), contrasting with esters’ hydrolytic instability .

Stereochemical Considerations

The (S)-configuration of the aminoethanol group distinguishes it from racemic analogs. For example:

  • 1-(S)-adamantan-1-yl-(R)-(2-hydroxy-1-phenylethylamino)acetonitrile: Demonstrates the importance of stereochemistry in optimizing activity (e.g., antiviral or CNS applications) .

Biological Activity

Pyrimidine derivatives, including 2,5-dichloro-4-methoxy-6-trichloromethyl-pyrimidine , have garnered attention in pharmacological research due to their diverse biological activities. This compound, characterized by its unique halogen substituents and methoxy group, has shown potential in various therapeutic applications, particularly in anticancer and antiviral research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C7_7Cl5_5N
  • Molecular Weight : 267.38 g/mol

This compound features:

  • Two chlorine atoms at positions 2 and 5,
  • A methoxy group at position 4,
  • A trichloromethyl group at position 6.

These substituents are crucial for its biological activity, influencing its interaction with biological molecules.

The biological activity of 2,5-dichloro-4-methoxy-6-trichloromethyl-pyrimidine is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of halogens enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : Its structure allows for effective binding to various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

Biological Activity Overview

Research has highlighted several significant biological activities associated with this pyrimidine derivative:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrimidine can exhibit potent anticancer effects against multiple human cancer cell lines. For instance, a related compound demonstrated IC50_{50} values as low as 1.7 μg/ml against MCF7 breast cancer cells, indicating strong cytotoxic potential .
    • The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
  • Antiviral Properties :
    • Research indicates that compounds with similar structures may possess antiviral activity against viruses such as Bovine Viral Diarrhea Virus (BVDV). The presence of the trichloromethyl group enhances this effect .
  • Antimicrobial Activity :
    • Pyrimidine derivatives have been reported to exhibit antimicrobial effects against various pathogens, making them candidates for further development in treating infectious diseases .

Comparative Analysis of Pyrimidine Derivatives

Compound NameBiological ActivityIC50_{50} (μg/ml)Reference
2,5-Dichloro-4-methoxy-6-trichloromethyl-pyrimidineAnticancer (MCF7)1.7
Pyrrolo[2,3-d]pyrimidineAnticancer (various lines)1.7 - 5.7
4-Chloro-6-methoxypyrimidineAntimicrobialNot specified

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted on various pyrimidine derivatives revealed that those with specific halogen substitutions exhibited enhanced anticancer properties when tested against multiple cell lines including MCF7 and A549 .
  • Molecular Docking Studies :
    • Molecular docking simulations suggest that the unique substituents on the pyrimidine ring significantly influence binding affinities to target proteins involved in cancer progression .
  • Structure-Activity Relationship (SAR) :
    • Research has established a clear SAR indicating that the position and type of substituents on the pyrimidine nucleus play a critical role in determining biological activity . For instance, the combination of chlorine and trichloromethyl groups has been linked to increased potency against cancer cells.

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